molecular formula C11H9N3O4S B13923740 2-(2-Methoxy-benzamino)-5-nitro-thiazol

2-(2-Methoxy-benzamino)-5-nitro-thiazol

Cat. No.: B13923740
M. Wt: 279.27 g/mol
InChI Key: WSRONRFWTZSUAB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-benzamino)-5-nitro-thiazol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a nitro group and a 2-methoxy-benzamino group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-benzamino)-5-nitro-thiazol typically involves the reaction of 2-methoxybenzamide with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-benzamino)-5-nitro-thiazol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Methoxy-benzamino)-5-amino-thiazol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-benzamino)-5-nitro-thiazol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In cancer research, the compound’s derivatives have been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-benzamino)-5-nitro-thiazol stands out due to its unique combination of a thiazole ring, nitro group, and methoxy-benzamino group. This combination imparts specific chemical properties and reactivity that make it valuable in various research applications. Its potential as an antimicrobial and anticancer agent further highlights its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9N3O4S/c1-18-8-5-3-2-4-7(8)10(15)13-11-12-6-9(19-11)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

WSRONRFWTZSUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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